Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Description

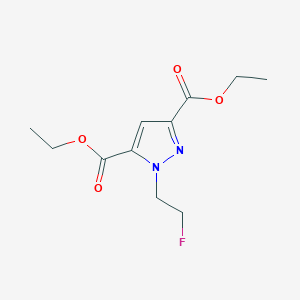

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the N1 position and ester groups at the C3 and C5 positions. Its molecular structure combines the electron-withdrawing fluorine atom with the lipophilic ethyl ester groups, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H15FN2O4 |

|---|---|

Molecular Weight |

258.25 g/mol |

IUPAC Name |

diethyl 1-(2-fluoroethyl)pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C11H15FN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3 |

InChI Key |

RLDQWPSSWLFCKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CCF)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 2-fluoroethyl hydrazine with diethyl 2,4-dioxopentanoate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and oxidized pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications in pyrazole derivatives have been linked to enhanced apoptosis induction in cancer models. Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate may share similar mechanisms, potentially offering new therapeutic avenues for cancer treatment .

2. Neurological Studies

The compound has been studied for its interactions with neurotransmitters. Specifically, it has shown potential in forming stable complexes with dopamine and amphetamines, suggesting a role in neurological applications. The amphiphilic nature of its sodium salt form allows it to interact effectively with biological membranes, which could be advantageous in drug delivery systems targeting the central nervous system .

Synthesis and Mechanism of Action

Synthesis Steps

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Introduction of the Fluoroethyl Group : Nucleophilic substitution reactions using fluoroethyl halides are employed to introduce the fluoroethyl moiety.

- Formation of the Dicarboxylate : The final step involves esterification reactions to yield the dicarboxylate structure.

Material Science Applications

1. Polymer Chemistry

this compound is being explored for its potential use in synthesizing new polymeric materials. Its unique chemical structure allows for the incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

2. Supramolecular Chemistry

The compound has been investigated for its ability to form supramolecular structures through non-covalent interactions. This property can be utilized in creating advanced materials with tailored functionalities, such as responsive systems that change properties under specific stimuli.

Case Studies

Mechanism of Action

The mechanism of action of Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The pyrazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Packing

Pyrazole dicarboxylates vary significantly based on N1 substituents:

- Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 166324-92-1): The chloropropyl substituent enhances intermolecular halogen bonding, leading to distinct crystalline architectures compared to fluorine-containing analogs .

- Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate: The cyanobenzyl group facilitates π-π stacking and dipole interactions, absent in the fluoroethyl derivative .

Table 1: Substituent-Dependent Structural Features

| Compound | Key Substituent | Intermolecular Interactions |

|---|---|---|

| Diethyl 1-(2-fluoroethyl)-... | 2-Fluoroethyl | Potential C–H⋯F and C–F⋯H interactions |

| Diethyl 1-propyl-... | Propyl | Van der Waals interactions |

| Dimethyl 1-(3-chloropropyl)-... | Chloropropyl | C–H⋯O and Cl⋯Cl halogen bonds |

| Dimethyl 1-(4-cyanobenzyl)-... | Cyanobenzyl | π-π stacking, C≡N dipole interactions |

Electronic and Spectroscopic Properties

The fluorine atom in the 2-fluoroethyl group increases electronegativity, shifting electronic spectra compared to non-fluorinated analogs. For example:

- Diethyl 1H-pyrazole-3,5-dicarboxylate exhibits UV-Vis absorption at 265 nm due to π→π* transitions, while fluorinated derivatives may show hypsochromic shifts due to electron withdrawal .

- Mefenpyr-diethyl (C16H18Cl2N2O4), a dichlorophenyl-substituted analog, demonstrates altered electronic profiles with strong absorbance in the 280–300 nm range, attributed to conjugated aryl systems .

Biological Activity

Diethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12N2O4

- Molecular Weight : 212.21 g/mol

- IUPAC Name : Diethyl 1H-pyrazole-3,5-dicarboxylate

- CAS Number : 37687-24-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and dipole interactions. This interaction can modulate enzyme and receptor activities, leading to significant biological effects such as anti-inflammatory, antimicrobial, and anticancer properties .

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit potent anticancer properties against various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against leukemia (K-562) and renal cancer (UO-31) cell lines, with GI50 values ranging from to .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Compounds demonstrated significant inhibition of edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays:

- Studies indicated that certain pyrazole derivatives displayed effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .

Case Studies

Several research articles have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized a series of diethyl pyrazole derivatives and assessed their biological activities. The results indicated that modifications in the structure significantly influenced their anticancer and anti-inflammatory properties .

- Mechanistic Insights : Research provided insights into the molecular mechanisms by which these compounds exert their effects. It was found that they could inhibit key signaling pathways associated with inflammation and cancer progression .

- Comparative Studies : Comparative studies highlighted the effectiveness of this compound against standard treatments, revealing its potential as a lead compound in drug development .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.